![molecular formula C27H26N4O2 B368566 N-methyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide CAS No. 912889-90-8](/img/structure/B368566.png)

N-methyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide” is a chemical compound with the molecular formula C27H26N4O2 . It has been studied for its potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring attached to a pyrrolidine ring and a phenylacetamide group . The benzimidazole ring is a heterocyclic compound consisting of fused benzene and imidazole rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure and formula, as mentioned above . Further details about its physical and chemical properties are not available in the current literature.Future Directions

The future directions for research on this compound could include further studies on its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the interest in benzimidazole derivatives for their potential medicinal properties , this compound could be a subject of future research in this area.

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been intensively studied for their extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They are also being researched as potential anticancer agents .

Mode of Action

The anticancer activity of similar benzimidazole derivatives has been linked to the presence of certain substituent groups in their structures . For instance, the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) have been found to significantly increase anticancer activity .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways due to their structural similarity with nucleotides found in the human body .

Result of Action

Similar benzimidazole derivatives have shown promising results in inhibiting the growth of human lung (a549), breast (mda-mb-231), and prostate (pc3) cancer cell lines .

Action Environment

It is known that the synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .

properties

IUPAC Name |

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2/c1-29(22-12-6-3-7-13-22)26(33)19-31-24-15-9-8-14-23(24)28-27(31)21-16-25(32)30(18-21)17-20-10-4-2-5-11-20/h2-15,21H,16-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEXCHFLBXOONB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

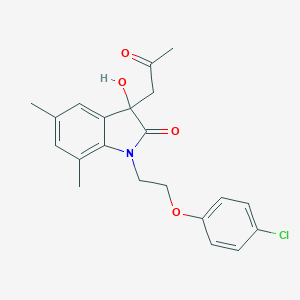

![N-[4-acetyl-1'-[3-(3-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368483.png)

![N-{3'-acetyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368485.png)

![N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368487.png)

![N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368489.png)

![N-[4-acetyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368491.png)

![N-[4-acetyl-5'-methyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368493.png)

![N-{3'-acetyl-5-methyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368495.png)

![N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368496.png)

![N-{3'-acetyl-7-methyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368500.png)

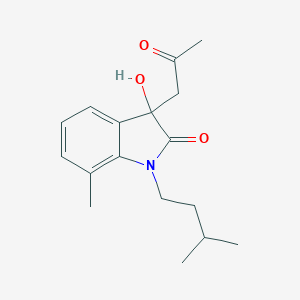

![N-[4-acetyl-5'-methyl-1'-(3-methylbutyl)-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368501.png)

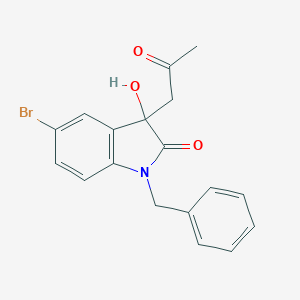

![3-hydroxy-5-methyl-1-[3-(4-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B368503.png)